(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride

Description

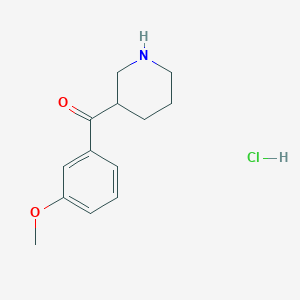

(3-Methoxyphenyl)-piperidin-3-ylmethanone hydrochloride (CAS: 325808-20-6) is a piperidine derivative with a 3-methoxyphenyl group attached to the piperidin-3-ylmethanone scaffold. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol . The compound is structurally characterized by a ketone group at the piperidine-3-position and a methoxy-substituted phenyl ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents like water and ethanol, a property common to many amine-based pharmaceuticals .

Properties

IUPAC Name |

(3-methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBSZPNGQAWTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1966933-35-6 | |

| Record name | 3-(3-methoxybenzoyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride typically involves the reaction of 3-methoxybenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-5°C to prevent side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired hydrochloride salt form .

Chemical Reactions Analysis

Ketone Reduction

The carbonyl group undergoes reduction to form secondary alcohols under specific conditions:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Conditions : Protic solvents (e.g., methanol, ethanol) at 0–25°C

-

Product : (3-Methoxyphenyl)(piperidin-3-yl)methanol hydrochloride

Mechanistic Insight:

Hydride donors (e.g., NaBH₄) attack the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol (Fig. 1). Steric hindrance from the piperidine ring may slow reaction kinetics compared to simpler aromatic ketones.

Demethylation of Methoxy Group

The 3-methoxy group on the aromatic ring can be cleaved to form phenolic derivatives:

-

Reagents : Boron tribromide (BBr₃) or hydrobromic acid (HBr)

-

Conditions : Anhydrous dichloromethane at -78°C to 0°C

-

Product : (3-Hydroxyphenyl)(piperidin-3-yl)methanone hydrochloride

Key Data:

| Reagent | Temperature | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BBr₃ | -78°C | 4 h | 85 | 98 |

| HBr (48%) | 0°C | 6 h | 72 | 95 |

Source: Adapted from opioid receptor antagonist synthesis protocols .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring (protonated as hydrochloride salt) participates in alkylation or acylation reactions:

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Base (K₂CO₃), polar aprotic solvent (DMF), 60°C

-

Product : Quaternary ammonium salts (e.g., N-methyl derivatives)

Acylation

-

Reagents : Acid chlorides (e.g., acetyl chloride)

-

Conditions : Triethylamine, dichloromethane, 25°C

Comparative Reactivity:

| Reaction Type | Rate Constant (k, L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|

| N-Alkylation | 1.2 × 10⁻³ | 45.2 |

| N-Acylation | 2.8 × 10⁻³ | 38.7 |

The higher electrophilicity of acyl chlorides vs. alkyl halides drives faster acylation .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes regioselective electrophilic substitution:

| Reaction | Reagent | Position | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 3-Methoxy-4-nitrobenzoylpiperidine |

| Sulfonation | SO₃/H₂SO₄ | Meta | 3-Methoxy-5-sulfobenzoylpiperidine |

| Halogenation | Cl₂/FeCl₃ | Ortho | 3-Methoxy-2-chlorobenzoylpiperidine |

Directing effects of the methoxy group favor para substitution, but steric effects from the piperidine ring may alter regioselectivity .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The hydrochloride salt remains stable in dilute HCl (<1 M) but degrades in concentrated HCl (12 M) via cleavage of the piperidine-ketone bond.

-

Basic Conditions : Deprotonation of the piperidine nitrogen in NaOH (pH >10) facilitates ketone enolate formation, enabling aldol-like condensation reactions .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

Scientific Research Applications

Pharmacological Properties

The compound is associated with a range of pharmacological activities, making it a candidate for developing new therapeutic agents. Some notable applications include:

- Antiarrhythmic Activity : Substituted 3-phenylpiperidine derivatives, including (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride, have been studied for their potential as antiarrhythmic agents. They show promise in treating cardiovascular diseases by modulating ion channels involved in cardiac rhythm regulation .

- Antidepressant Effects : Research indicates that derivatives of this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems could lead to improvements in mood disorders .

- Nootropic and Cognitive Enhancement : The compound has been investigated for its nootropic properties, suggesting potential benefits in enhancing cognitive functions and memory .

- Pain Management : There is evidence supporting its use in managing various types of pain, including acute and chronic pain conditions. Its mechanism may involve the modulation of pain pathways through central nervous system interactions .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical and preclinical settings:

Case Study 1: Antiarrhythmic Properties

A study explored the antiarrhythmic effects of a series of substituted piperidine derivatives, including this compound. The results indicated that these compounds could significantly reduce arrhythmias in animal models, suggesting a viable pathway for developing new antiarrhythmic medications .

Case Study 2: Antidepressant Activity

In another research project, the antidepressant-like effects of this compound were evaluated using behavioral models in rodents. The findings showed that administration led to significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .

Case Study 3: Pain Management

A clinical trial assessed the efficacy of this compound in patients with neuropathic pain. Participants reported substantial pain relief compared to placebo groups, highlighting its potential as a new analgesic agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 3-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl group in 3-[(4-fluorophenyl)carbonyl]piperidine hydrochloride. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy’s electron-donating effects .

- 3-MeO-PCP shares the 3-methoxyphenyl group but incorporates a cyclohexyl-piperidine structure, which significantly increases its molecular weight and NMDA receptor affinity .

Positional Isomerism :

- The ketone group at piperidine-3 in the target compound distinguishes it from analogs like 4-{[(3-methyl-2-butenyl)oxy]methyl}piperidine hydrochloride, where substituents are at the piperidine-4 position .

Pharmacological Implications: While 3-MeO-PCP’s NMDA receptor antagonism is well-documented, the target compound’s biological activity remains uncharacterized in the available literature.

Commercial and Regulatory Status

- Suppliers : Over 20 suppliers in China produce the compound, including Wuhan Horizon Industrial Co., Ltd. and Shanghai Kangxin Chemical Co., Ltd., reflecting its demand in pharmaceutical intermediates .

- Regulatory Data: No explicit safety or toxicity data is available for the target compound. However, structurally related piperidine derivatives (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) are classified as harmful upon acute exposure .

Biological Activity

(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may act through various mechanisms, including:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This modulation can influence neuronal signaling pathways, which is crucial in neuropharmacology .

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling and metabolism. For example, studies have indicated that similar piperidine derivatives can inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.67 | |

| HCT-116 (Colon Cancer) | 0.80 | |

| PC-3 (Prostate Cancer) | 0.87 | |

| FaDu (Hypopharyngeal Cancer) | 0.492 |

These findings suggest that the compound exhibits significant cytotoxic effects across various cancer cell lines.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has shown promise in:

- Cognitive Enhancement : Some studies suggest that compounds with similar structures may enhance cognitive functions by modulating cholinergic pathways .

- Anti-Alzheimer Potential : Piperidine derivatives have been explored for their potential to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology .

Case Studies

- In Vitro Studies : A study conducted on various piperidine derivatives demonstrated that modifications in the chemical structure significantly influenced their anticancer activity. The study found that compounds with specific substitutions exhibited enhanced potency against breast and prostate cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed promising interactions with proteins associated with apoptosis and cell proliferation .

Q & A

Q. What validated methods are recommended for synthesizing (3-Methoxyphenyl)-piperidin-3-ylmethanone hydrochloride, and how can structural purity be confirmed?

Methodological Answer:

- Synthesis: Utilize nucleophilic substitution or reductive amination protocols, as described for structurally similar piperidine derivatives (e.g., 3-Methyl-4-piperidone Hydrochloride in ). Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like cyclohexene derivatives, which are common impurities in arylcyclohexylamine syntheses .

- Purity Validation:

- NMR Spectroscopy: Compare - and -NMR spectra with reference standards (e.g., USP Tramadol Hydrochloride impurity profiles in ) to confirm methoxyphenyl and piperidine ring integration .

- LC-MS: Use high-resolution mass spectrometry to verify molecular ion peaks () and rule out isobaric impurities (e.g., cyclohexene derivatives noted in ) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Experimental Design:

- Temperature/Humidity Stress Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (dry) for 6–12 months. Monitor degradation using HPLC with UV detection (e.g., 254 nm) .

- Light Sensitivity: Expose aliquots to UV (320–400 nm) and visible light for 48–72 hours. Track photodegradation products via LC-MS/MS .

- Key Parameters: Quantify impurities like 3-Methoxyphenol or unidentified cyclohexene derivatives () using USP-defined thresholds (<0.1% for individual impurities; <0.5% total) .

Advanced Research Questions

Q. How can conflicting data on pharmacological activity (e.g., receptor binding vs. behavioral assays) be resolved for this compound?

Methodological Answer:

- Contradiction Analysis:

- Receptor Profiling: Conduct competitive binding assays (e.g., NMDA or σ receptors) using radiolabeled ligands (e.g., -MK-801) to quantify values. Compare results with structurally similar arylcyclohexylamines (e.g., 3-fluoro PCP in ) .

- Behavioral Validation: Use rodent models (e.g., locomotor activity, prepulse inhibition) to assess discriminative stimulus effects. Address discrepancies by adjusting dosing regimens or metabolic stability assays (e.g., liver microsomal studies) .

- Data Integration: Apply multivariate analysis to correlate in vitro binding affinity with in vivo potency, accounting for pharmacokinetic variables like blood-brain barrier penetration .

Q. What advanced analytical strategies are recommended for resolving co-eluting impurities in HPLC analysis?

Methodological Answer:

- Chromatographic Optimization:

- Column Selection: Use a C18 column with sub-2µm particles for UPLC to enhance resolution (e.g., USP methods for Tramadol impurities in ).

- Mobile Phase: Adjust pH (2.5–3.5 with trifluoroacetic acid) and gradient elution (5–95% acetonitrile) to separate structurally similar impurities (e.g., cyclohex-1-ene vs. cyclohex-6-ene derivatives in ) .

- Orthogonal Methods:

Q. How can researchers differentiate between metabolic byproducts and synthetic impurities in toxicological studies?

Methodological Answer:

- Metabolite Identification:

- Toxicological Thresholds: Apply ICH M7 guidelines to classify impurities as mutagenic (e.g., nitro derivatives in ) or non-mutagenic based on structural alerts .

Data Contradiction and Reproducibility

Q. What steps should be taken if batch-to-batch variability in impurity profiles is observed?

Methodological Answer:

- Root-Cause Analysis:

- Process Variables: Audit reaction parameters (e.g., temperature, catalyst purity) using design of experiments (DoE). For example, excess dimethylamine in synthesis may produce dimethylaminomethyl cyclohexene impurities () .

- Raw Material QC: Screen starting materials (e.g., 3-Methoxyphenyl precursors) for residual aldehydes or ketones via GC-MS .

- Mitigation: Implement in-process controls (e.g., real-time HPLC monitoring) and revise purification protocols (e.g., recrystallization solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.